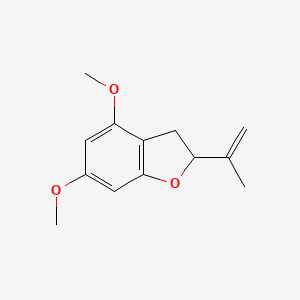
4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the class of benzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted phenols and allyl bromides, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran framework.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects could be related to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2,3-dihydro-1-benzofuran: Lacks the prop-1-en-2-yl group and has different biological activities.
4,6-Dimethoxy-2,3-dihydro-1-benzofuran: Similar structure but without the prop-1-en-2-yl group.
2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran: Lacks the methoxy groups.
Uniqueness
4,6-Dimethoxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
114972-94-0 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-8(2)11-7-10-12(15-4)5-9(14-3)6-13(10)16-11/h5-6,11H,1,7H2,2-4H3 |
Clave InChI |
LARLKGWCSHGPBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC2=C(O1)C=C(C=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


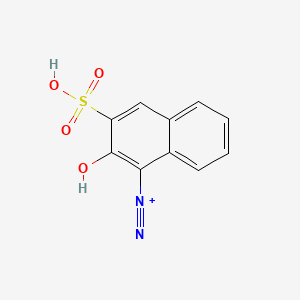

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
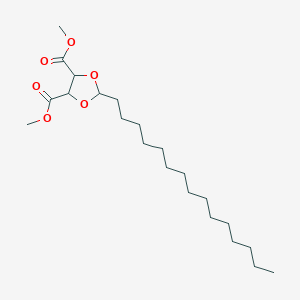
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
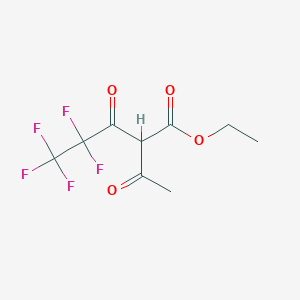
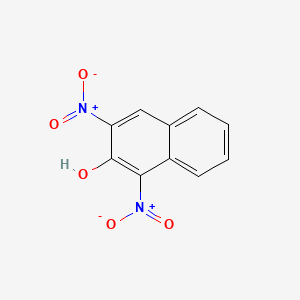
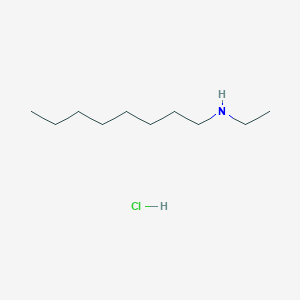

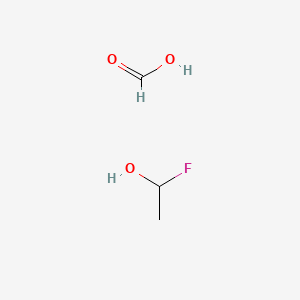
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
